Praxilene -

Praxilene

Catalog Number: EVT-7924913
CAS Number:
Molecular Formula: C26H35NO7
Molecular Weight: 473.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A drug used in the management of peripheral and cerebral vascular disorders. It is claimed to enhance cellular oxidative capacity and to be a spasmolytic. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1310) It may also be an antagonist at 5HT-2 serotonin receptors.
Synthesis Analysis

The synthesis of Praxilene involves several methods, focusing on the production of naftidrofuryl oxalate. The primary synthetic route includes the reaction of specific precursors under controlled conditions to yield the desired compound. Technical details include:

  • Starting Materials: The synthesis often begins with naftidine derivatives, which undergo various chemical transformations.
  • Reagents: Common reagents include acids and bases to facilitate reactions, alongside solvents that aid in purification processes.
  • Conditions: Reactions are typically conducted under reflux or at elevated temperatures to ensure complete conversion of starting materials to naftidrofuryl oxalate.

The detailed methodology often includes steps such as crystallization and filtration to purify the final product .

Molecular Structure Analysis

Praxilene has a complex molecular structure characterized by its unique arrangement of atoms. The molecular formula is C12H14N2O3C_{12}H_{14}N_2O_3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

  • Structure: The compound features a naphthalene ring system fused with a furanyl moiety, contributing to its pharmacological activity.
  • Data: The molecular weight of Praxilene is approximately 234.25 g/mol. Its structural representation can be depicted using chemical drawing software to illustrate bond angles and functional groups .
Chemical Reactions Analysis

Praxilene participates in various chemical reactions that are essential for its pharmaceutical applications:

  • Dissolution Reactions: In physiological conditions, Praxilene dissolves in gastric fluids, which is critical for its bioavailability.
  • Metabolism: Once administered, Praxilene undergoes metabolic transformations primarily in the liver, where it may be converted into active metabolites that exert therapeutic effects.

The kinetics of these reactions are influenced by factors such as pH and temperature, which can affect the drug's release profile from dosage forms like tablets and capsules .

Mechanism of Action

Praxilene functions primarily by antagonizing serotonin receptors, specifically the 5-hydroxytryptamine 2A receptor.

  • Process: By blocking these receptors, Praxilene reduces vasoconstriction and promotes vasodilation, leading to improved blood flow in peripheral tissues.
  • Data: Studies have shown that Praxilene's action can lead to enhanced oxygen delivery to ischemic tissues, making it beneficial for patients with vascular insufficiencies .
Physical and Chemical Properties Analysis

Praxilene exhibits several notable physical and chemical properties:

  • Physical Properties:
    • Appearance: Typically a white or off-white crystalline powder.
    • Solubility: Soluble in water at certain pH levels (e.g., acidic conditions) but poorly soluble in neutral or basic environments.
  • Chemical Properties:
    • Stability: Generally stable under normal conditions but sensitive to light and moisture.
    • Melting Point: The melting point ranges around 130-135 °C.

These properties are crucial for formulating effective dosage forms that ensure optimal therapeutic outcomes .

Applications

Praxilene finds several scientific and medical applications:

  • Vascular Disorders: It is primarily used in treating peripheral arterial disease and other circulatory issues where enhanced blood flow is desired.
  • Clinical Research: Ongoing studies investigate its potential benefits in various ischemic conditions and its efficacy compared to other vasodilators.

The versatility of Praxilene makes it a valuable compound in both clinical settings and research environments focused on improving vascular health .

Introduction to Praxilene in Vascular Pharmacology

Historical Development and Regulatory Trajectory of Naftidrofuryl-Based Therapeutics

Naftidrofuryl's development originated in the mid-20th century amid growing recognition of peripheral arterial disease (PAD) as a significant clinical entity. Initially synthesized in the 1960s, it received its first European approvals in the 1970s based on early clinical demonstrations of efficacy in improving walking capacity in claudication patients. The compound's dual mechanism—combining vasodilatory properties with metabolic enhancement—distinguished it from purely hemodynamic approaches prevalent at the time [1] [8].

Regulatory milestones reflect its evolving therapeutic positioning:

  • 1970s: Initial approvals for peripheral vascular disorders in multiple European markets under trade names including Praxilene and Dusodril
  • 1980s: Expansion of indications to include cerebral vascular disorders and off-label applications for sudden hearing loss [1]
  • 2000s: Formal recognition in evidence-based guidelines following rigorous meta-analyses of trial data
  • 2011: UK NICE endorsement as the only cost-effective vasoactive drug for intermittent claudication (ICER: £6,070/QALY vs. £20,000+ for alternatives) [7]

Table 1: Regulatory and Evidence Milestones for Naftidrofuryl

Time PeriodKey DevelopmentsEvidence Basis
1970sInitial market approvals (Europe)Open-label clinical studies demonstrating walking distance improvement
1980s–1990sExpansion to cerebral indications; off-label audiological usesMechanistic studies demonstrating cellular metabolic effects [1]
2000–2012Formal inclusion in PAD treatment guidelinesIndividual patient data meta-analysis (7 RCTs, n=1,266) [3]
2011NICE cost-effectiveness endorsementHealth technology assessment vs. cilostazol/pentoxifylline [7]

Classification Within Vasoactive Agents: ATC CO4AX21 and 5-HT2 Receptor Antagonism

Praxilene occupies a unique pharmacological niche defined by its Anatomical Therapeutic Chemical (ATC) classification as CO4AX21 (Other peripheral vasodilators). This positions it outside mainstream vasodilator classes like methylxanthines (pentoxifylline: CO4AX03) and phosphodiesterase inhibitors (cilostazol: CO4AX01) [3] [7]. Its distinct mechanism centers on selective 5-HT₂ receptor antagonism, with particular affinity for the 5-HT₂ₐ subtype:

  • Receptor Pharmacology: Acts as an inverse agonist at 5-HT₂ₐ receptors (Ki ≈ 10 nM), suppressing constitutive receptor activity and inhibiting serotonin-induced vasoconstriction and platelet aggregation [1] [6]
  • Metabolic Enhancement: Increases mitochondrial ATP production and reduces lactic acidosis in ischemic tissues, independent of hemodynamic effects [1]
  • Selectivity Profile: Demonstrates >100-fold selectivity for 5-HT₂ₐ over 5-HT₂꜀ receptors, minimizing off-target effects common to less selective agents like ritanserin [4] [6]

Table 2: Pharmacological Differentiation from Contemporary Vasoactive Agents

Mechanistic ClassRepresentative AgentPrimary TargetKey LimitationNaftidrofuryl Distinction
Phosphodiesterase III inhibitorCilostazolcAMP hydrolysisCardiac contraindicationsNo positive inotropic effects [7]
Methylxanthine derivativePentoxifyllinePDE inhibition/hemorheologyModest efficacy (≈30% WD improvement)Superior walking distance gains (37% over placebo) [3]
Broad-spectrum 5-HT₂ antagonistRitanserin5-HT₂A/2B/2CCNS side effectsPeripheral selectivity with limited BBB penetration [4]

Praxilene’s Position in the Evolution of Peripheral Vascular Disease Management

Praxilene emerged when PAD management relied primarily on surgical revascularization and non-pharmacological approaches (smoking cessation, exercise). Its introduction provided the first evidence-based pharmacological alternative with disease-modifying potential. Modern PAD management stratifies therapy by Fontaine stage, with Praxilene specifically indicated for stage II (intermittent claudication) where it fulfills dual roles:

  • Symptomatic Controller: Increases pain-free walking distance (PFWD) by 37% versus placebo (95% CI: 1.27–1.49, p<0.001), with absolute responder rates (≥50% PFWD improvement) of 55% vs. 30% for placebo (NNT=4.5) [3]
  • Metabolic Modifier: Shifts ischemic muscle metabolism toward aerobic pathways, reducing exercise-induced acidosis—an effect independent of hemodynamic changes [1]

Evidence from individual patient data meta-analyses (IPDMA) solidified its role:

  • IPDMA of 7 RCTs (n=1,083): Confirmed significant improvement in geometric mean walking distance ratio (1.37, p<0.001) after 6 months of therapy [3]
  • Cost-Effectiveness Modeling: Demonstrated ICER dominance over cilostazol (£6,070 vs. >£20,000 per QALY), establishing it as the only pharmacoeconomically viable vasoactive agent in UK guidelines [5] [7]

Table 3: Clinical Performance in Contemporary Vascular Therapeutics

Therapeutic ApproachPFWD Improvement vs. BaselineLimitationsPraxilene's Position
Supervised exercise therapy120–150%Limited availability; adherence challengesComparable efficacy at 6 months (137% vs. 140%) [5]
Endovascular revascularization180–220% (immediate)Restenosis rates (≈40% at 2 years); procedural risksAdjuvant post-procedural therapy to maintain gains
Cilostazol50–70%Contraindicated in heart failure; headachesSuperior safety profile in comorbid patients [7]
Praxilene (200 mg TID)137%Requires 3–6 month efficacy assessmentFirst-line pharmacological option per ESC guidelines

Properties

Product Name

Praxilene

IUPAC Name

diethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium;2-hydroxy-2-oxoacetate

Molecular Formula

C26H35NO7

Molecular Weight

473.6 g/mol

InChI

InChI=1S/C24H33NO3.C2H2O4/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20;3-1(4)2(5)6/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

SSAJNPNVUYMUCI-UHFFFAOYSA-N

SMILES

CC[NH+](CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)[O-])O

Canonical SMILES

CC[NH+](CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)[O-])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.